6-{1-[(5-methylthiophen-2-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine-3-carbonitrile
Description
This compound features a pyridine-3-carbonitrile core linked to a bicyclic octahydropyrrolo[2,3-c]pyrrole moiety, substituted with a (5-methylthiophen-2-yl)methyl group. The pyridine ring provides a planar aromatic system, while the octahydropyrrolo-pyrrole introduces conformational flexibility and stereochemical complexity. The methylthiophenyl substituent likely enhances lipophilicity, influencing pharmacokinetic properties such as membrane permeability .
Properties
IUPAC Name |
6-[1-[(5-methylthiophen-2-yl)methyl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4S/c1-13-2-4-16(23-13)11-21-7-6-15-10-22(12-17(15)21)18-5-3-14(8-19)9-20-18/h2-5,9,15,17H,6-7,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMCBUERIRKGFCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CN2CCC3C2CN(C3)C4=NC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Core Heterocyclic Systems
- Pyridine vs. Pyrimidine Derivatives: The target compound’s pyridine-3-carbonitrile core differs from pyrimidine-carbonitrile analogs (e.g., 2-((3-hydroxyphenyl)amino)-4-(thiazol-5-yl)pyrimidine-5-carbonitrile in ). Pyrimidines offer two nitrogen atoms, which can improve solubility via hydrogen bonding but may reduce metabolic stability due to increased polarity . Fused Bicyclic Systems:
- The octahydropyrrolo[2,3-c]pyrrole in the target compound contrasts with octahydrocyclopenta[c]pyrrole in .
Substituent Analysis
- Thiophene vs. Benzofuran Derivatives: The (5-methylthiophen-2-yl)methyl group in the target compound provides sulfur-based π-π interactions, differing from 5-bromo-benzofuran derivatives in .
- Carbonitrile Positioning :
Table 1: Structural and Functional Comparison
*Calculated using fragment-based methods.
Physicochemical and Pharmacokinetic Properties
- Solubility: The octahydropyrrolo-pyrrole’s nitrogen atoms may enhance aqueous solubility compared to fully aromatic systems (e.g., thieno[2,3-b]pyridines in ) .
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